![molecular formula C5H6Cl2N2O2S B1418288 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride CAS No. 1185301-06-7](/img/structure/B1418288.png)
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride
Overview
Description
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride is a chemical compound belonging to the thiazole class Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, including Grignard reagents or organolithium compounds, can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles with different alkyl or aryl groups.
Scientific Research Applications
Research indicates that 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications in drug development for diseases where enzyme activity is a factor.
Proteomics Research
One of the primary applications of this compound is in proteomics research. It is utilized as a biochemical tool to study protein interactions and functions. Its ability to modify protein structures can aid in understanding protein dynamics and interactions within cellular environments .
Drug Development
Due to its biological activity, this compound is being explored for its potential as a lead compound in drug development. Researchers are investigating its efficacy as an antimicrobial agent and its role in inhibiting specific disease-related enzymes .
Chemical Biology
In chemical biology, this compound serves as a probe to investigate biological processes at the molecular level. Its structural features allow researchers to explore various biochemical pathways and mechanisms of action within cells .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Antimicrobial Activity Study :
- Enzyme Inhibition Assay :
- Proteomic Analysis :
Mechanism of Action
The mechanism by which 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride is compared with other similar thiazole derivatives, such as:
Thiazole: The parent compound with a sulfur and nitrogen atom in the ring.
Thiazolidine: A reduced form of thiazole.
Thiazole Sulfone: An oxidized form of thiazole.
Uniqueness: What sets this compound apart from other thiazole derivatives is its specific substitution pattern and the presence of the chloroacetyl group, which can influence its reactivity and biological activity.
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Biological Activity
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride (CAS Number: 1185301-06-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₅H₆ClN₂O₂S
- Molecular Weight : 229.09 g/mol
- CAS Number : 1185301-06-7
- Purity : Minimum 95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit significant cytotoxic effects against cancer cell lines and possess antimicrobial properties.
Antimicrobial Activity
Studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting essential cellular processes. For instance, the compound has demonstrated synergistic effects with established antibiotics like ciprofloxacin and ketoconazole against various pathogens. The minimum inhibitory concentrations (MIC) reported range from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .
Antitumor Activity
The thiazole ring structure is essential for the cytotoxic activity of these compounds. In vitro studies have indicated that modifications in the substituents on the thiazole ring significantly affect their anticancer efficacy. For example, compounds with electron-withdrawing groups on the phenyl ring displayed enhanced activity against multiple cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Thiazole Ring : Essential for activity; modifications can enhance or reduce potency.
- Substituents : The presence of halogen atoms (e.g., chlorine) can improve cytotoxicity.
- Electron Donors/Withdrawers : The nature of substituents on the phenyl ring influences the overall biological activity.
Case Study 1: Antimicrobial Evaluation
A study evaluated several thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, compounds similar to this compound were tested against human cancer cell lines including A431 and Jurkat cells. The IC50 values were reported to be less than those of doxorubicin, indicating promising anticancer potential .
Data Table of Biological Activities
Properties
IUPAC Name |
2-chloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S.ClH/c6-1-3(9)7-5-8-4(10)2-11-5;/h1-2H2,(H,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBGJHHUSWNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)CCl)S1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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